molecular formula C9H12BrNOS B6184869 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole CAS No. 1890125-46-8

2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole

Cat. No.: B6184869
CAS No.: 1890125-46-8
M. Wt: 262.2
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Description

2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole: is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromine atom, a methyl group, and an oxan-2-yl substituent makes this compound unique in its structure and reactivity. Thiazoles are known for their diverse biological activities and are often found in pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole typically begins with commercially available starting materials such as 2-bromo-1,3-thiazole and 2-methyl-1,3-thiazole.

    Reaction Steps:

    Reaction Conditions: Typical conditions include temperatures ranging from 0°C to 100°C, depending on the specific step, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve continuous flow processes to ensure high yield and purity. Key considerations include:

    Scalability: Using large-scale reactors and optimizing reaction conditions for maximum efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole can be replaced by various nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiazolidines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium thiocyanate, and amines.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar activities.

    Enzyme Inhibitors: Potential use in designing inhibitors for enzymes involved in various biological pathways.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Industry

    Agrochemicals: Possible use in the development of new pesticides or herbicides.

    Dyes and Pigments: Utilized in the synthesis of dyes due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the bromine atom and the thiazole ring can facilitate binding to active sites of enzymes, disrupting normal function.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1,3-thiazole: Lacks the methyl and oxan-2-yl groups, making it less complex.

    5-methyl-1,3-thiazole: Does not contain the bromine or oxan-2-yl substituents.

    4-(oxan-2-yl)-1,3-thiazole: Missing the bromine and methyl groups.

Uniqueness

2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity, while the oxan-2-yl group can influence its solubility and interaction with biological targets.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

CAS No.

1890125-46-8

Molecular Formula

C9H12BrNOS

Molecular Weight

262.2

Purity

95

Origin of Product

United States

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